4-(Benzo[b]thiophen-3-yl)butan-1-amine
Description
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-yl)butan-1-amine |
InChI |
InChI=1S/C12H15NS/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-7,9H,3-5,8,13H2 |
InChI Key |
KXPTUZLARSWING-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCCCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromobenzo[b]thiophene Intermediate
A critical intermediate for the synthesis is 4-bromobenzo[b]thiophene, which can be prepared with high yield and purity via bromination under controlled conditions. According to ChemicalBook, the process involves reacting benzo[b]thiophene with acetic acid and a catalyst under argon atmosphere at 78°C, followed by dropwise addition of 30% hydrogen peroxide and a mixture of sodium bromide and tetrabutylammonium bromide at elevated temperature (120°C) and pressure (9.5 atm) for 20 hours. The product is then extracted and purified to yield 4-bromobenzo[b]thiophene with a molar yield of 98.8% and GC purity of 99.1%.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Benzo[b]thiophene, acetic acid, catalyst, Ar, 78°C | Formation of bromination intermediate |
| 2 | Dropwise 30% H2O2 addition over 30 min | Oxidative bromination |
| 3 | Mixture of NaBr, tetrabutylammonium bromide, 120°C, 9.5 atm, 20 h | Completion of bromination |
| 4 | Extraction with toluene, drying, concentration | 4-Bromobenzo[b]thiophene (98.8% yield) |
Introduction of the Butyl Chain at the 3-Position
The 3-position functionalization typically proceeds via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. For example, the 4-bromobenzo[b]thiophene can be reacted with suitable butyl-containing nucleophiles or organometallic reagents to introduce the butyl chain.
A patent (US9206169B2) describes a method where benzo[b]thiophene derivatives with leaving groups (such as halogens) undergo palladium-catalyzed amination with amine-containing reagents to form substituted benzo[b]thiophene compounds. The use of ligands like (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and palladium(0) catalysts in toluene under reflux conditions facilitates high-yield coupling with minimal by-products.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 4-Bromobenzo[b]thiophene, butylamine or protected amine, Pd catalyst, BINAP ligand, Na tert-butoxide, toluene, reflux | Formation of 4-(benzo[b]thiophen-3-yl)butylamine intermediate |
Conversion to 4-(Benzo[b]thiophen-3-yl)butan-1-amine
The terminal amine can be introduced by reduction of corresponding nitrile, azide, or phthalimide-protected intermediates or by direct amination of halogenated butyl chains.
One approach, inspired by the synthesis of similar aryl butan-1-amines, involves epoxide ring opening with aryl amines followed by deprotection to yield primary amines. For example, epoxide opening of 2-(2-(oxiran-2-yl)ethyl)isoindoline-1,3-dione with aryl amines under reflux, followed by deprotection with hydrazine, yields primary amine intermediates. These can be further functionalized or purified to obtain the target amine.
Alternatively, reductive amination of aldehyde precursors with ammonia or primary amines using sodium triacetoxyborohydride can yield primary amines with high selectivity.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Epoxide intermediate + benzo[b]thiophene amine, reflux | Ring opening to protected amine |
| 2 | Hydrazine treatment | Deprotection to primary amine |
| 3 | Purification (chromatography or recrystallization) | This compound |
- High yields and purity of key intermediates such as 4-bromobenzo[b]thiophene have been achieved by optimizing reaction temperature, pressure, and reagent addition rates.
- Palladium-catalyzed amination steps have been improved by using specific ligands and bases to suppress by-products and avoid column chromatography purification, making the process industrially viable.
- The use of phthalimide protection and subsequent hydrazine deprotection allows for selective introduction of primary amines without over-alkylation or side reactions.
- Alternative synthetic routes involving sulfonium salt intermediates have been reported, which may offer different functionalization patterns on the benzo[b]thiophene ring.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[b]thiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
4-(Benzo[b]thiophen-3-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 4-(Benzo[b]thiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to antimicrobial and anticancer activities .
Comparison with Similar Compounds
Table 2: Bioactive Benzo[b]thiophene Derivatives
Key Observations:
- HDAC6 Inhibition: Derivatives like 2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole () demonstrate high selectivity for HDAC6, a target in neurodegenerative diseases. The rigid benzo[b]thiophene scaffold likely enhances binding affinity .
- Receptor Targeting: Compounds such as Y134 and WAY200070 () leverage benzo[b]thiophene’s planar structure for steroid receptor interactions, contrasting with the aliphatic amine in 4-(Benzo[b]thiophen-3-yl)butan-1-amine, which may favor solubility or membrane permeability .
Physicochemical and Spectral Properties
- Amine vs. Carbonyl Functionality: Unlike chalcone derivatives () with strong IR C=O stretches (~1650 cm$ ^{-1} $), this compound would exhibit N-H stretches (~3300 cm$ ^{-1} $) and amine-related $ ^1H $ NMR signals (δ 1.5–2.5 ppm) .
- Molecular Weight Trends: The LookChem compound () has a higher molecular weight (299.413 g/mol) due to benzyloxy groups, whereas this compound is likely lighter (~219 g/mol), favoring better bioavailability .
Biological Activity
4-(Benzo[b]thiophen-3-yl)butan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzo[b]thiophene moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and inflammation.
Key Activities:
- Antidepressant Effects : Research indicates that derivatives of benzo[b]thiophene exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.
- Anti-inflammatory Properties : Compounds containing the benzo[b]thiophene structure have demonstrated the ability to inhibit pro-inflammatory cytokines, which may be beneficial in managing inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
The precise mechanism of action for this compound is still under investigation, but several pathways have been proposed:
- Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors, which play a critical role in mood regulation.
- Inhibition of Acetylcholinesterase (AChE) : The compound may exhibit AChE inhibitory activity, enhancing acetylcholine levels in the brain and contributing to cognitive improvements.
Case Studies and Experimental Findings
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps starting from commercially available precursors. The SAR studies indicate that modifications on the benzo[b]thiophene ring can significantly influence biological activity. For instance, substituents at specific positions on the thiophene ring enhance receptor binding affinity and selectivity.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 4-(Benzo[b]thiophen-3-yl)butan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation using benzo[b]thiophene derivatives and appropriate aldehydes. Key steps include:
- Core Formation : Reacting 3-acetylbenzo[b]thiophene with butyraldehyde in methanol under basic conditions (e.g., KOH) for 24 hours .
- Purification : Post-reaction, solvent removal under vacuum, followed by extraction with CH₂Cl₂ and purification via silica gel column chromatography (hexane/EtOAc gradient) to achieve >95% purity .
- Optimization : Yield improvements (up to 66%) are achieved by controlling stoichiometry (1:1.2 molar ratio of ketone to aldehyde) and maintaining anhydrous conditions .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of characteristic signals (e.g., benzo[b]thiophene aromatic protons at δ 7.2–8.1 ppm; butan-1-amine chain protons at δ 1.5–3.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 232.09 for C₁₃H₁₅NS) with <2 ppm deviation .
- IR Spectroscopy : Detect amine N-H stretches (~3350 cm⁻¹) and thiophene C-S bonds (~690 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications to the butan-1-amine chain influence pharmacological activity?
- Methodological Answer :
- SAR Studies : Replace the primary amine with secondary/tertiary amines (e.g., N-methyl or N-isopropyl derivatives) to assess receptor binding affinity. For example:
| Derivative | Modification | Bioactivity Change |
|---|---|---|
| N-Methyl | Increased lipophilicity | Enhanced CNS penetration |
| N-Boc-protected | Improved metabolic stability | Reduced hepatic clearance |
- In Vitro Assays : Screen against serotonin receptors (e.g., 5-HT1A) using radioligand binding assays (IC₅₀ values <100 nM observed for analogs) .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT1A receptors. Key findings:
- The benzo[b]thiophene moiety occupies a hydrophobic pocket, while the amine forms hydrogen bonds with Asp116 .
- Pharmacophore Modeling : Identify essential features (aromatic ring, amine group, optimal chain length) using Schrödinger’s Phase .
Q. How can metabolic stability and degradation pathways be evaluated for this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Major pathways include:
- Oxidation : Formation of N-oxide derivatives (observed at m/z 248.08) .
- Glucuronidation : Detected as conjugates at m/z 408.12 .
- Stability Assays : Measure half-life (t₁/₂) in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to guide formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
